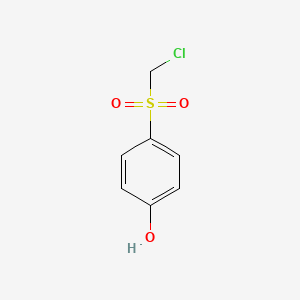

4-((Chloromethyl)sulfonyl)phenol

Descripción general

Descripción

4-((Chloromethyl)sulfonyl)phenol is a useful research compound. Its molecular formula is C7H7ClO3S and its molecular weight is 206.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

The synthesis of 4-((Chloromethyl)sulfonyl)phenol typically involves the chloromethylation of phenol followed by sulfonylation. One common method involves the reaction of phenol with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-(chloromethyl)phenol. This intermediate is then treated with sulfuryl chloride to introduce the sulfonyl group, yielding this compound .

Análisis De Reacciones Químicas

4-((Chloromethyl)sulfonyl)phenol undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized products.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the potential of 4-((Chloromethyl)sulfonyl)phenol in cancer treatment. The compound exhibits significant anti-proliferative effects against various cancer cell lines, particularly in breast cancer models.

- Mechanism of Action : Research indicates that compounds related to this compound can induce apoptosis in cancer cells. For instance, derivatives of this compound have shown to increase the percentage of annexin V-FITC positive apoptotic cells significantly compared to controls, indicating a strong potential for inducing programmed cell death in malignancies like triple-negative breast cancer .

- Selectivity and Efficacy : In studies evaluating the anti-proliferative activity against MDA-MB-231 and MCF-7 breast cancer cell lines, certain derivatives displayed selectivity with IC50 values ranging from 1.52 to 6.31 μM. This selectivity is crucial for minimizing side effects associated with conventional chemotherapeutics .

Antimicrobial Properties

The sulfonamide group present in this compound is known for its antibacterial properties. The compound has been evaluated for its efficacy against various bacterial strains.

- Bacterial Inhibition : In vitro studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae. Specific derivatives showed inhibition percentages exceeding 80% at concentrations of 50 μg/mL .

- Anti-biofilm Activity : The ability to inhibit biofilm formation is another critical aspect of its antimicrobial potential. Compounds derived from this compound have shown promising results in disrupting biofilm formation, which is a significant factor in chronic infections and antibiotic resistance .

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor.

- Carbonic Anhydrase Inhibition : Some derivatives have been identified as potent inhibitors of carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis. The IC50 values for these inhibitors range from 10.93 to 25.06 nM, demonstrating their potential utility in targeting specific pathways involved in cancer progression .

- Other Enzymatic Targets : Beyond carbonic anhydrases, the compound's structure suggests possible interactions with other enzymes relevant to disease processes, warranting further investigation into its broader enzymatic inhibition capabilities .

Table 1: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 4-((Chloromethyl)sulfonyl)phenol involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the chloromethyl group, which can be attacked by nucleophiles such as amino acids in proteins or bases in nucleic acids. The sulfonyl group can also participate in various chemical transformations, contributing to the compound’s versatility .

Comparación Con Compuestos Similares

4-((Chloromethyl)sulfonyl)phenol can be compared with other similar compounds, such as:

4-((Bromomethyl)sulfonyl)phenol: Similar structure but with a bromomethyl group instead of a chloromethyl group. It may exhibit different reactivity due to the presence of bromine.

4-((Methylsulfonyl)phenol: Lacks the chloromethyl group, which affects its reactivity and applications.

4-((Chloromethyl)sulfonyl)aniline: Contains an aniline group instead of a phenol group, leading to different chemical properties and applications.

These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological contexts.

Propiedades

Fórmula molecular |

C7H7ClO3S |

|---|---|

Peso molecular |

206.65 g/mol |

Nombre IUPAC |

4-(chloromethylsulfonyl)phenol |

InChI |

InChI=1S/C7H7ClO3S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4,9H,5H2 |

Clave InChI |

VAWDBQGXASBCNW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1O)S(=O)(=O)CCl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.